9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromine, pentyloxy, and prop-2-en-1-yloxy groups attached to a pyrazolo[1,5-c][1,3]benzoxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzoxazine compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Applications in materials science and the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The bromine and pentyloxy groups may play a role in binding to target proteins or enzymes, while the benzoxazine core can modulate the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: A compound with similar functional groups but a different core structure.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another compound with prop-2-yn-1-yloxy groups but different overall structure.
Uniqueness
9-Bromo-5-[4-(pentyloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific combination of functional groups and the benzoxazine core, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H31BrN2O3 |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
9-bromo-5-(4-pentoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H31BrN2O3/c1-3-5-6-18-35-25-14-9-22(10-15-25)30-33-28(26-19-23(31)11-16-29(26)36-30)20-27(32-33)21-7-12-24(13-8-21)34-17-4-2/h4,7-16,19,28,30H,2-3,5-6,17-18,20H2,1H3 |
InChI Key |
IEBSEIUXVBQVBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.